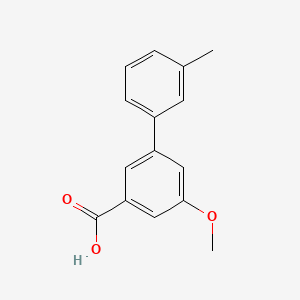

5-Methoxy-3-(3-methylphenyl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-methoxy-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWFXIQGSRMYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688608 | |

| Record name | 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-44-6 | |

| Record name | 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-3-(3-methylphenyl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Methoxy-3-(3-methylphenyl)benzoic Acid

Introduction

This compound is a biphenyl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Biphenyl structures are prevalent in a wide array of biologically active molecules and functional materials. The strategic placement of the methoxy, carboxylic acid, and 3-methylphenyl (m-tolyl) groups on the benzoic acid core provides a versatile scaffold for further chemical modifications, making it a valuable building block for researchers.

This guide provides a detailed, field-proven pathway for the synthesis of this compound. The core of this synthetic strategy is the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and its capacity to form carbon-carbon bonds with high yields and selectivity.[1][2][3]

As Senior Application Scientists, we present not just a protocol, but a self-validating system of synthesis, complete with the causal logic behind experimental choices, detailed step-by-step methodologies, and troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for obtaining this key chemical intermediate.

Retrosynthetic Analysis

The most logical approach to constructing the target molecule is through a disconnection at the biaryl C-C bond, which points directly to a Suzuki-Miyaura cross-coupling strategy. The target molecule can be retrosynthetically disconnected into two key precursors: 3-bromo-5-methoxybenzoic acid and 3-methylphenylboronic acid.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

While both key precursors are commercially available, a comprehensive guide benefits from detailing their synthesis, offering greater flexibility and control over the entire synthetic pathway.

Part A: Synthesis of 3-Bromo-5-methoxybenzoic Acid

This precursor can be reliably synthesized from 3-bromo-5-methoxybenzaldehyde via an oxidation reaction.[4]

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-methoxybenzaldehyde in an aqueous sodium hydroxide solution.

-

Reaction: Stir the mixture vigorously at room temperature for a designated period to ensure complete reaction.

-

Acidification: Cool the reaction mixture in an ice bath and acidify by the slow addition of dilute hydrochloric acid until a precipitate forms.

-

Crystallization and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-5-methoxybenzoic acid as a white crystalline solid.[4]

Part B: Synthesis of 3-Methylphenylboronic Acid

3-Methylphenylboronic acid, also known as 3-tolylboronic acid, can be prepared from 1-iodo-3-methyltoluene via a lithium-halogen exchange followed by reaction with a borate ester.[5]

Experimental Protocol:

-

Setup: In a three-neck flask under an inert atmosphere (e.g., argon), dissolve 1-iodo-3-methyltoluene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium dropwise via a syringe, maintaining the low temperature. Stir for 2 hours.[5]

-

Borylation: Add trimethyl borate, dissolved in dry THF, dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature overnight.[5]

-

Hydrolysis and Extraction: Quench the reaction with 10% hydrochloric acid at 0°C. Extract the aqueous phase with diethyl ether.[5]

-

Purification: Wash the combined organic layers with water, concentrate under reduced pressure, and then dissolve the crude product in 10% sodium hydroxide. Wash with diethyl ether to remove non-acidic byproducts. Re-acidify the aqueous layer with 10% HCl at 0°C to precipitate the product.[5]

-

Isolation: Collect the 3-methylphenylboronic acid as a white solid by filtration and wash with cold water. Dry under vacuum.[5]

The Key Suzuki-Miyaura Cross-Coupling Reaction

This section details the pivotal step in the synthesis: the palladium-catalyzed coupling of the two precursors.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

-

Inert Atmosphere: In a flask, combine 3-bromo-5-methoxybenzoic acid, 3-methylphenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[1][6]

-

Solvent Addition: Add a degassed solvent system, for instance, a mixture of 1,2-dimethoxyethane and deionized water.[1]

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.

-

Extraction: Wash the aqueous layer with a suitable organic solvent like ethyl acetate to remove non-acidic impurities.[1]

-

Acidification and Isolation: Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude product. Collect the solid by vacuum filtration.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation: Table of Reagents and Conditions

| Parameter | Reagent/Condition | Molar Ratio (vs. Aryl Bromide) | Purpose |

| Aryl Halide | 3-Bromo-5-methoxybenzoic acid | 1.0 eq | Electrophilic partner |

| Boronic Acid | 3-Methylphenylboronic acid | 1.1 - 1.5 eq | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | 0.02 - 0.05 eq | Facilitates C-C bond formation |

| Base | K₂CO₃ or Na₂CO₃ | 2.0 - 3.0 eq | Activates boronic acid |

| Solvent System | 1,2-DME / Water (4:1) | - | Reaction medium |

| Temperature | 80 °C | - | Reaction condition |

| Atmosphere | Nitrogen or Argon | - | Prevents catalyst degradation |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Ventilation: Conduct all operations in a well-ventilated fume hood.[4]

-

Reagent Handling:

-

Palladium catalysts are toxic and should be handled with care.

-

Organoboronic acids can be irritating to the eyes, respiratory system, and skin.[5][7]

-

n-Butyllithium is a pyrophoric reagent and must be handled under strictly anhydrous conditions with proper quenching procedures in place.

-

Avoid inhalation of dust from solid reagents.[4]

-

Conclusion

The synthesis of this compound is reliably achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-methoxybenzoic acid and 3-methylphenylboronic acid. This method is highly efficient, scalable, and demonstrates good functional group tolerance, making it an authoritative and trustworthy protocol for researchers in organic synthesis and drug development. The detailed procedures for both the key coupling reaction and the synthesis of the necessary precursors provide a comprehensive guide for the successful production of this valuable chemical intermediate.

References

-

3-bromo-5-methoxybenzoic acid - ChemBK. (2024-04-09). [Link]

-

3-Methylphenylboronic Acid (contains varying amounts of Anhydride) - ChemBK. [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

- CN104151157A - Preparation method of methoxybenzoic acid - Google P

- JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google P

-

Preparation of 3-methoxybenzoic acid - Sciencemadness.org. [Link]

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. [Link]

-

A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction | Semantic Scholar. [Link]

-

3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem. [Link]

Sources

5-Methoxy-3-(3-methylphenyl)benzoic acid chemical properties

An In-Depth Technical Guide to 5-Methoxy-3-(3-methylphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a biaryl carboxylic acid, this compound belongs to a class of molecules with significant relevance in medicinal chemistry and materials science.[1][2] Due to the absence of extensive published data on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a scientifically grounded profile. We will detail a proposed synthetic route via a Suzuki-Miyaura cross-coupling, predict its physicochemical and spectroscopic characteristics, and discuss its potential reactivity and applications for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of Biaryl Carboxylic Acids

The biaryl motif is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The conformational rigidity and extended π-system of biaryl structures allow for precise interactions with biological targets. When combined with a carboxylic acid group—a versatile functional handle and common pharmacophore—the resulting biaryl carboxylic acid scaffold becomes a highly valuable building block for drug development.[2] These compounds have shown promise in a range of therapeutic areas, including as anti-inflammatory and antischistosomal agents.[2][3][4]

This compound incorporates this key biaryl acid framework, functionalized with a methoxy group and a methyl group. These substituents are expected to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation. This guide serves to provide the foundational chemical knowledge required for such exploratory work.

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

The most logical and efficient method for constructing the C-C bond between the two aromatic rings of the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its starting materials.[3] We propose a convergent synthesis starting from 3-bromo-5-methoxybenzoic acid and (3-methylphenyl)boronic acid.

Synthetic Workflow Diagram

Caption: Proposed Suzuki-Miyaura reaction for synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, such as a 4:1:1 ratio of Toluene, Ethanol, and Water.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, prompting precipitation.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Physicochemical Properties

The following properties are calculated or estimated based on the compound's structure and data from analogous molecules.

| Property | Value | Basis |

| Molecular Formula | C₁₅H₁₄O₃ | - |

| Molecular Weight | 242.27 g/mol | - |

| CAS Number | Not Assigned | N/A |

| pKa (estimated) | ~4.0 - 4.4 | The acidity of benzoic acid (pKa ≈ 4.2) is influenced by substituents. The meta-methoxy group has an electron-withdrawing inductive effect, increasing acidity, while the methyl group is weakly electron-donating.[5][6][7] |

| XLogP3 (estimated) | ~3.5 - 4.0 | Estimated based on the contribution of the biaryl system, methoxy, and methyl groups, suggesting moderate lipophilicity. |

| Melting Point (estimated) | 140 - 160 °C | Estimated based on similarly substituted biaryl carboxylic acids. |

| Solubility (predicted) | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in nonpolar solvents; poorly soluble in water at neutral pH. | Based on the presence of a polar carboxylic acid group and a large nonpolar biaryl scaffold. |

Spectroscopic and Analytical Profile (Predicted)

The following spectroscopic data are predicted based on the chemical structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆, δ in ppm):

-

~12.0-13.0 (s, 1H): The acidic proton of the carboxylic acid group, typically a broad singlet.[8]

-

~7.0-8.0 (m, 7H): A complex multiplet region for the seven aromatic protons. Protons on the methoxy-substituted ring will appear as distinct signals from those on the methyl-substituted ring. Protons ortho to the carboxylic acid group are expected to be the most deshielded.[9]

-

~3.85 (s, 3H): A sharp singlet for the methoxy (-OCH₃) group protons.

-

~2.40 (s, 3H): A sharp singlet for the methyl (-CH₃) group protons.

-

-

¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆, δ in ppm):

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic peaks for its functional groups.[11][12]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3000-3100 (medium) | C-H stretch | Aromatic |

| ~2850-2960 (weak) | C-H stretch | Aliphatic (CH₃) |

| ~1680-1710 (strong, sharp) | C=O stretch | Carboxylic Acid (conjugated) |

| ~1580-1610 (medium) | C=C stretch | Aromatic Ring |

| ~1250-1320 (strong) | C-O stretch | Carboxylic Acid / Aryl Ether |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 242.27 (for the exact mass).

-

Key Fragmentation Patterns:

-

m/z 225: Loss of a hydroxyl radical (•OH) [M - 17].[13]

-

m/z 197: Loss of a carboxyl group (•COOH) [M - 45].[13]

-

m/z 105: A potential fragment corresponding to the benzoyl cation derived from the methoxybenzoic acid moiety.

-

m/z 91: A fragment corresponding to a tolyl or tropylium cation.

-

m/z 77: Phenyl cation fragment.[13]

-

Potential Applications and Biological Relevance

While no specific biological activity has been reported for this compound, its structural class is of high interest to the pharmaceutical industry.

-

Drug Discovery Scaffold: Biaryl carboxylic acids are key components in the development of novel therapeutics. For instance, derivatives have been investigated as VLA-4 antagonists for treating asthma and as antischistosomal agents.[2][14] The specific substitution pattern of this molecule could offer a unique pharmacological profile.

-

Anti-inflammatory and Antioxidant Potential: Methoxy-substituted benzoic acid derivatives have demonstrated anti-inflammatory and antioxidant properties in preclinical studies.[15][16] The combination of the biaryl structure with these functional groups suggests a potential for similar activities.

-

Materials Science: The rigid, conjugated structure of biaryl compounds makes them suitable for applications in organic electronics and as ligands in coordination chemistry.

Safety and Handling

No specific safety data is available for this compound. Standard laboratory precautions for handling novel aromatic carboxylic acids should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a structurally interesting biaryl carboxylic acid with potential for applications in medicinal chemistry and materials science. This guide provides a robust, albeit predictive, foundation of its chemical properties and a viable synthetic strategy. The detailed spectroscopic predictions offer a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental validation is necessary to confirm these properties and to explore the potential bioactivity of this promising molecule.

References

- K. L. Johnson and D. G. Muddiman, "Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives," Journal of Chromatography A, vol. 985, no. 1-2, pp. 531-539, Jan. 2003. [Online].

- BenchChem, "Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid," BenchChem Technical Guides, 2025. [Online].

- S. K. Singh, "IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY," International Journal of Advanced Research, 2025. [Online].

-

Homework.Study.com, "Can someone explain the mass spectrum of benzoic acid?" [Online]. Available: [Link]

-

ResearchGate, "Mass spectrum of a benzoic acid derivative identified in 119 and 193 samples of the Spezieria di Santa Maria della Scala by GC-MS," 2023. [Online]. Available: [Link]

- V. G. Zaikin and V. I. Bogdashkin, "Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in," Journal of Analytical Chemistry, 2018. [Online].

-

A. A. Khan et al., "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents," Monatshefte für Chemie - Chemical Monthly, vol. 153, pp. 417-427, Jan. 2022. [Online]. Available: [Link]

-

L. J. Goossen et al., "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids," Angewandte Chemie International Edition, vol. 58, no. 40, pp. 14245-14249, Sep. 2019. [Online]. Available: [Link]

-

M. Schlitzer et al., "Biarylalkyl Carboxylic Acid Derivatives as Novel Antischistosomal Agents," ChemMedChem, vol. 11, no. 13, pp. 1424-1432, Jul. 2016. [Online]. Available: [Link]

-

G. Tu et al., "Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process," Organic Letters, vol. 25, no. 30, pp. 5568-5572, Aug. 2023. [Online]. Available: [Link]

-

G. Tu et al., "Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process," Organic Letters, vol. 25, no. 30, pp. 5568-5572, Aug. 2023. [Online]. Available: [Link]

-

M. Schlitzer et al., "Development of Biarylalkyl Carboxylic Acid Amides with Improved Anti-schistosomal Activity," ChemMedChem, vol. 14, no. 21, pp. 1826-1837, Nov. 2019. [Online]. Available: [Link]

-

L. J. Goossen et al., "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids," ResearchGate, Sep. 2019. [Online]. Available: [Link]

-

Quora, "Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?" Feb. 2018. [Online]. Available: [Link]

-

A. J. de Koning, "Carbon-13 chemical shift assignments of derivatives of benzoic acid," South African Journal of Chemistry, 1983. [Online]. Available: [Link]

-

J. Chiba et al., "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist," Chemical & Pharmaceutical Bulletin, vol. 54, no. 11, pp. 1515-1529, Nov. 2006. [Online]. Available: [Link]

-

Doc Brown's Chemistry, "infrared spectrum of benzoic acid C7H6O2 C6H5COOH," [Online]. Available: [Link]

- BenchChem, "comparative acidity of ortho, meta, and para-methoxybenzoic acid," BenchChem Technical Guides, 2025. [Online].

-

M. J. C. Catellani et al., "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis," The Royal Society of Chemistry, Sep. 2023. [Online]. Available: [Link]

-

Physics Forums, "Acidity of substituted benzoic acids," Nov. 2011. [Online]. Available: [Link]

-

M. H. El-Sayed et al., "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides," Molecules, vol. 29, no. 9, p. 2108, May 2024. [Online]. Available: [Link]

-

Doc Brown's Chemistry, "The C-13 NMR spectrum of benzoic acid," [Online]. Available: [Link]

-

Quora, "Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?" Jan. 2018. [Online]. Available: [Link]

-

B. C. Smith, "The C=O Bond, Part III: Carboxylic Acids," Spectroscopy Online, Jan. 2018. [Online]. Available: [Link]

-

S. Hayashi and N. Kimura, "Infrared Spectra and Molecular Configuration of Benzoic Acid," CORE, 1966. [Online]. Available: [Link]

-

The Royal Society of Chemistry, "Supplementary Information," [Online]. Available: [Link]

- Tianjin University, "Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye," [Online].

-

PubChem, "3-Methoxy-2-MethylBenzoic Acid," [Online]. Available: [Link]

-

Slideshare, "Infrared Spectroscopy: Analyse the functional groups of benzoic acid," [Online]. Available: [Link]

-

The Royal Society of Chemistry, "Synthesis of biaryl imino/keto carboxylic acid via aryl amide directed C-H activation reaction," 2013. [Online]. Available: [Link]

-

Taylor & Francis Online, "Biarylacetamides: a novel class of late-stage autophagy inhibitors," [Online]. Available: [Link]

-

D. J. Abraham et al., "Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and," Journal of Medicinal Chemistry, 1985. [Online]. Available: [Link]

-

MIT OpenCourseWare, "APPENDIX 2: 1H NMR of Aromatic Compounds," [Online]. Available: [Link]

-

ResearchGate, "1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic acid...," [Online]. Available: [Link]

-

East China University of Science & Technology, "Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid," [Online]. Available: [Link]

-

Filo, "Spectroscopic data for two carboxylic acid derivatives are given in NMR-A..," 2025. [Online]. Available: [Link]

-

Organic Syntheses, "3,5-dinitrobenzoic acid," [Online]. Available: [Link]

-

G. Deir et al., "2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism," Inflammation Research, vol. 66, no. 9, pp. 753-763, Sep. 2017. [Online]. Available: [Link]

-

Z. Kartal and S. Sentürk, "FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4," Zeitschrift für Naturforschung A, vol. 60, no. 4, pp. 285-288, 2005. [Online]. Available: [Link]

-

Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," Sep. 2024. [Online]. Available: [Link]

-

Chemistry LibreTexts, "21.10: Spectroscopy of Carboxylic Acid Derivatives," Sep. 2022. [Online]. Available: [Link]

-

Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," Jan. 2025. [Online]. Available: [Link]

Sources

- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biarylalkyl Carboxylic Acid Derivatives as Novel Antischistosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Biarylalkyl Carboxylic Acid Amides with Improved Anti-schistosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. physicsforums.com [physicsforums.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mit.edu [web.mit.edu]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. homework.study.com [homework.study.com]

- 14. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-3-(3-methylphenyl)benzoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(3-methylphenyl)benzoic acid is a biphenyl carboxylic acid derivative. The biphenyl scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern of a methoxy group and a meta-tolyl group on the benzoic acid core suggests unique conformational and electronic properties that could translate into novel pharmacological profiles.

Chemical Structure and Identification

The core of the issue surrounding this compound lies in its precise identification. A thorough search of chemical databases reveals no assigned CAS Registry Number for this specific isomer. This indicates that the compound is likely a novel chemical entity. For novel substances, a CAS number can be obtained by submitting the compound's structure and characterization data to the Chemical Abstracts Service (CAS).

The structure, as defined by its IUPAC name, consists of a benzoic acid backbone. A methoxy group (-OCH₃) is attached at the 5-position, and a 3-methylphenyl (m-tolyl) group is attached at the 3-position of the benzoic acid ring.

Molecular Formula: C₁₅H₁₄O₃

Molecular Weight: 242.27 g/mol

Predicted IUPAC Name: this compound

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the C-C bond between the two phenyl rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction joins an organoboron compound (in this case, a phenylboronic acid) with an organohalide.[5]

The proposed synthetic route involves the coupling of a readily available halogenated benzoic acid derivative with 3-methylphenylboronic acid. To ensure the integrity of the carboxylic acid group during the coupling reaction, it is prudent to first protect it as an ester, which can be easily deprotected in the final step.

Overall Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Step 1: Fischer Esterification of 3-Bromo-5-methoxybenzoic acid

Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the palladium-catalyzed coupling. Fischer esterification is a classic and cost-effective method for this transformation.

Protocol:

-

To a solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-5-methoxybenzoate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: This key step forms the biaryl bond. A palladium catalyst, a suitable base, and a solvent system are crucial for an efficient reaction. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of coupling.[7]

Protocol:

-

To an oven-dried flask, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 5-methoxy-3-(3-methylphenyl)benzoate.

Step 3: Saponification (Ester Hydrolysis)

Rationale: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. Saponification using a strong base is a standard and high-yielding method.

Protocol:

-

Dissolve the purified methyl 5-methoxy-3-(3-methylphenyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of ~2 with cold 1 M hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Analytical and Spectroscopic Data

As this is a novel compound, experimental data is not available. However, based on the analysis of structurally similar compounds, a reliable prediction of the expected spectroscopic data can be made.[8][9]

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) would show characteristic signals for the aromatic protons, the methoxy group, and the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.6 - 7.8 | Multiplet | 3H | Aromatic protons on benzoic acid ring |

| ~7.1 - 7.4 | Multiplet | 4H | Aromatic protons on methylphenyl ring |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.4 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for all 15 carbon atoms in the molecule, with the carbonyl carbon appearing furthest downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~160 | C-OCH₃ |

| ~120 - 145 | Aromatic Carbons |

| ~110 - 120 | Aromatic Carbons |

| ~55 - 56 | -OCH₃ |

| ~21 - 22 | -CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.[10][11][12][13][14]

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 (broad) | O-H stretch | Characteristic broad absorption of a carboxylic acid dimer. |

| ~1700 | C=O stretch | Strong absorption of the carbonyl group in the carboxylic acid. |

| ~1600, ~1470 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250, ~1050 | C-O stretch | Asymmetric and symmetric stretching of the aryl-ether bond. |

| ~3030 | C-H stretch | Aromatic C-H stretching. |

| ~2950 | C-H stretch | Aliphatic C-H stretching of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

-

Expected [M]+: m/z = 242.0943 (for C₁₅H₁₄O₃)

-

Fragmentation: Expect to see fragments corresponding to the loss of -OH, -COOH, and potentially cleavage of the biphenyl bond.

Potential Applications in Research and Development

Biphenyl derivatives are a cornerstone in medicinal chemistry due to their structural rigidity and ability to adopt specific conformations for optimal target binding.[2][3]

-

Anti-inflammatory Agents: Many biphenyl carboxylic acids exhibit anti-inflammatory properties. The specific substitution pattern of this compound could lead to novel cyclooxygenase (COX) or other inflammatory pathway inhibitors.[15]

-

Anticancer Drug Scaffolds: The biphenyl motif is present in numerous anticancer agents.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. This novel derivative could serve as a lead compound for the development of new chemotherapeutics.

-

Antimicrobial Compounds: Substituted biphenyls have also been investigated for their antibacterial and antifungal activities.[3]

-

Materials Science: The rigid biphenyl core is also of interest in the development of liquid crystals and other advanced materials.[6]

Conclusion

While this compound is not a commercially cataloged chemical, this guide provides a clear and scientifically grounded pathway for its synthesis and characterization. The proposed Suzuki-Miyaura coupling strategy offers a reliable method for its production in a laboratory setting. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. Given the established biological importance of the biphenyl carboxylic acid scaffold, this novel derivative represents a promising candidate for further investigation in drug discovery and materials science, opening new avenues for research and development.

References

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

- Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Royal Society of Chemistry.

-

LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Royal Society of Chemistry. [Link]

- Al-Masri, O. A., & El-Abadelah, M. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

-

ResearchGate. (2023). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. [Link]

-

Iancu, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. [Link]

- Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry.

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

-

Lee, S., et al. (2008). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. ResearchGate. [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

-

ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR). ResearchGate. [Link]

-

ResearchGate. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Quora. [Link]

-

PMC. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]

-

Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Semantic Scholar. [Link]

-

Journal of the American Society for Mass Spectrometry. (2022, September 8). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry. [Link]

-

Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (n.d.). [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A. [Link]

-

PubMed. (2024, March 8). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. [Link]

- Google Patents. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

PubMed. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

- Royal Society of Chemistry. (n.d.).

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]

Sources

- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. youtube.com [youtube.com]

- 15. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Technical Guide to 5-Methoxy-3-(3-methylphenyl)benzoic acid: Synthesis, Characterization, and Potential Applications

I. Introduction and Rationale

5-Methoxy-3-(3-methylphenyl)benzoic acid is a biphenyl carboxylic acid derivative. The presence of methoxy and methyl functional groups on the aromatic rings suggests its potential as a versatile building block in medicinal chemistry and materials science.[1][2] Structurally similar compounds have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial properties, highlighting the potential therapeutic relevance of this compound class.[1] This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, proposed analytical methodologies, and a discussion of potential research applications for this compound.

II. Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in Table 1. These values are calculated based on its chemical structure and serve as a preliminary guide for experimental design.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | Not assigned |

| Predicted XLogP3 | ~3.5-4.5 |

| Predicted pKa | ~4.0-5.0 |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO |

III. Proposed Synthesis and Purification

The synthesis of this compound can be logically approached via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.[1][3] This would be followed by saponification to yield the final carboxylic acid.

A. Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from commercially available precursors.

Caption: Proposed two-step synthesis of this compound.

B. Step-by-Step Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Coupling to form Methyl 5-methoxy-3-(3-methylphenyl)benzoate

-

To a flame-dried Schlenk flask, add methyl 3-bromo-5-methoxybenzoate (1 equivalent), 3-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and deionized water (4:1:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification to form this compound

-

Dissolve the purified methyl 5-methoxy-3-(3-methylphenyl)benzoate (1 equivalent) in a mixture of methanol and water (2:1 ratio).

-

Add sodium hydroxide (2.5 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid, which should result in the formation of a precipitate.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the solid in a vacuum oven to obtain the final product.

C. Proposed Purification Workflow

Sources

Spectroscopic Profile of 5-Methoxy-3-(3-methylphenyl)benzoic Acid: A Technical Guide

Introduction

5-Methoxy-3-(3-methylphenyl)benzoic acid is a bi-aryl carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its advancement in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule's structure and connectivity. This technical guide offers an in-depth analysis of the predicted spectroscopic data for this compound, providing a foundational reference for researchers, scientists, and drug development professionals. The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally related molecules.

Molecular Structure and Isomeric Considerations

A clear understanding of the molecular structure is the first step in interpreting spectroscopic data. The structure of this compound, presented below, dictates the expected signals in each spectroscopic method.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, methyl, and carboxylic acid protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized below. These predictions are based on the analysis of similar substituted benzoic acids.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of the acidic proton is highly dependent on concentration and solvent. |

| Aromatic (Benzoic Acid Ring) | 7.0 - 8.0 | Multiplets | 3H | The three protons on the benzoic acid ring will exhibit complex splitting patterns due to their meta and para relationships. |

| Aromatic (Methylphenyl Ring) | 7.0 - 7.5 | Multiplets | 4H | The four protons on the 3-methylphenyl ring will show a complex splitting pattern. |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | Methoxy groups typically appear as sharp singlets in this region. |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H | The methyl group on the phenyl ring will appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon is significantly deshielded. |

| Aromatic (C-COOH) | 130 - 135 | Quaternary carbon attached to the carboxylic acid group. |

| Aromatic (C-OCH₃) | 155 - 160 | Quaternary carbon attached to the methoxy group. |

| Aromatic (C-Aryl) | 135 - 145 | Quaternary carbons at the bi-aryl linkage. |

| Aromatic (C-H) | 110 - 135 | Aromatic carbons bonded to hydrogen. |

| Methoxy (-OCH₃) | 55 - 60 | |

| Methyl (-CH₃) | 20 - 25 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for all carbon signals. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with appropriate referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | From the methoxy and methyl groups. |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong | The carbonyl stretch is a very intense and characteristic band for carboxylic acids.[1] |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic rings typically show several bands in this region. |

| C-O stretch (Ether & Acid) | 1200 - 1300 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules and would likely produce the characteristic fragments described. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 243 or the deprotonated molecule [M-H]⁻ at m/z 241.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then correlated with the proposed structure.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. While the data presented is based on sound spectroscopic principles and analysis of analogous structures, experimental verification remains the gold standard for unequivocal structural confirmation. The detailed protocols provided herein offer a roadmap for researchers to acquire and interpret the necessary experimental data. This foundational information is crucial for ensuring the quality and integrity of this compound in any subsequent research or development endeavors.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Carboxylic Acids. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. Spectroscopy and analysis. [Link]

-

Journal of Organic Chemistry. Proton and Carbon-13 NMR Chemical Shifts. [Link]

-

SpectraBase. A free, online spectral database. [Link]

-

Whitman College. GCMS - Fragmentation of Carboxylic Acids. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 5-Methoxy-3-(3-methylphenyl)benzoic acid

Foreword for the Modern Drug Developer

In the landscape of contemporary drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific scrutiny. The intrinsic physicochemical properties of a new chemical entity (NCE) are the bedrock upon which its entire development trajectory is built. Among these, solubility and stability are paramount, acting as critical determinants of a compound's bioavailability, manufacturability, and shelf-life. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical methodologies for characterizing the solubility and stability of a novel compound, using 5-Methoxy-3-(3-methylphenyl)benzoic acid as a central case study. As specific experimental data for this molecule is not yet publicly available, this document serves as a comprehensive roadmap for its thorough investigation, grounded in established scientific principles and regulatory expectations.

Foundational Physicochemical Characterization

Before delving into comprehensive solubility and stability programs, a foundational understanding of the molecule's inherent physicochemical properties is essential. These initial data points provide the context for designing subsequent, more complex experiments.

The Critical Role of the Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in an equal mixture of its ionized and non-ionized forms. For this compound, the carboxylic acid moiety is the primary ionizable group. The pKa of this group will dictate the molecule's charge state at different physiological pH values, which in turn profoundly influences its solubility, permeability across biological membranes, and even its stability.[1][2][3] Drugs are generally more soluble in their ionized state, while the non-ionized form is typically more permeable.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its presumed low aqueous solubility. Dilute this solution with water to a final volume of 50 mL, ensuring the co-solvent percentage is kept low (typically < 2%) to minimize its effect on the pKa.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for gentle agitation.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, use specialized software to calculate the pKa from the titration data.

A Deep Dive into Solubility Assessment

Aqueous solubility is a critical factor for oral drug absorption.[5] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a concentrated solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It is often used in early discovery to rank compounds.[6][7][8]

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility at saturation, where the dissolved compound is in equilibrium with its solid, undissolved form. This is a more time-consuming but more accurate measurement, crucial for later-stage development.[9][10][11]

High-Throughput Kinetic Solubility Assay

This assay is designed for the rapid assessment of a large number of compounds and is particularly useful in the lead optimization phase.[6][7]

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution into a clear-bottomed 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This rapid dilution often leads to supersaturation followed by precipitation for poorly soluble compounds.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with gentle shaking for a defined period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[7]

The Gold Standard: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[11] It provides the most accurate and relevant data for pre-formulation and formulation development.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 7.4) to create a pH-solubility profile.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Summarizing Solubility Data

All quantitative solubility data should be presented in a clear and structured format.

| Parameter | pH 1.2 | pH 4.5 | pH 7.4 | FaSSIF | FeSSIF |

| Kinetic Solubility (µg/mL) | |||||

| Thermodynamic Solubility (µg/mL) |

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid

Comprehensive Stability Assessment: Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[13] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[14][15] The internationally recognized ICH guidelines (specifically Q1A(R2) and Q1B) provide the framework for these studies.[16][17][18] A target degradation of 5-20% is generally considered optimal to provide useful information without being overly destructive.[14][19]

Experimental Workflow for Stability Assessment

Caption: Workflow for forced degradation studies.

Protocols for Forced Degradation Studies

The following protocols are based on standard industry practices and ICH guidelines. A control sample, protected from the specific stress condition, should be analyzed alongside the stressed samples at each time point.

Protocol 1: Acidic and Basic Hydrolysis

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Acidic Condition: Mix the drug solution with an equal volume of a strong acid (e.g., 0.1 M or 1 M HCl).

-

Basic Condition: In a separate experiment, mix the drug solution with an equal volume of a strong base (e.g., 0.1 M or 1 M NaOH).

-

Incubation: Store the solutions at a controlled temperature (e.g., room temperature or elevated to 60°C if no degradation is observed).[20]

-

Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours). If necessary, neutralize the samples before analysis by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Oxidative Degradation

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL).

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling and Analysis: Withdraw and analyze aliquots at appropriate time intervals using a stability-indicating HPLC method.

Protocol 3: Thermal Degradation

-

Sample Preparation: Place the solid drug substance in a vial. For solution-state thermal stability, prepare a solution in a relevant solvent.

-

Stress Condition: Store the samples in a calibrated oven at an elevated temperature (e.g., 60°C or higher).

-

Sampling and Analysis: Analyze the solid sample by dissolving it at specified time points. For the solution, directly inject aliquots into the HPLC system at various intervals.

Protocol 4: Photostability

-

Sample Preparation: Spread a thin layer of the solid drug substance in a suitable container. Also, prepare a solution of the compound in a relevant solvent.

-

Stress Condition: Expose the samples to a light source that conforms to ICH Q1B guidelines, which specifies a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[21][22][23]

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples to differentiate between light-induced and thermally-induced degradation.

Summarizing Stability Data

A clear summary of the forced degradation results is essential for reports and regulatory submissions.

| Stress Condition | Conditions | Time (hours) | % Assay of Parent | Major Degradants (% Area) | Observations |

| Control | RT | 24 | |||

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | |||

| Base Hydrolysis | 0.1 M NaOH, RT | 24 | |||

| Oxidation | 3% H₂O₂, RT | 24 | |||

| Thermal (Solid) | 80°C | 24 | |||

| Photostability (Solid) | ICH Q1B | - |

Concluding Remarks for the Diligent Scientist

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable cornerstone of modern drug development. For a new chemical entity like this compound, these studies provide the critical data needed to make informed decisions, mitigate risks, and build a robust foundation for its progression towards the clinic. By adhering to these scientifically rigorous and field-proven methodologies, researchers can confidently navigate the complexities of pharmaceutical development, ensuring that only the most promising and robust candidates advance.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery. Current Opinion in Chemical Biology, 7(3), 402-408.

-

Atlas Material Testing Solutions. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.

-

ICH. (n.d.). Quality Guidelines. [Link]

-

ICH. (2003). Q1A(R2) Guideline. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Industrial Pharmacist. (2024). Role of Dissolution Constant and pKa in Formulation Development. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Protheragen. (n.d.). API Stress Testing Studies. [Link]

-

ResearchGate. (2007). (PDF) The p K a Distribution of Drugs: Application to Drug Discovery. [Link]

-

PubMed. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

ResearchGate. (2019). Development of methodology for the study of API sensitivity to hydrolytic degradations at different pH conditions in solid-state. [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SlideShare. (2015). Solubility & Method for determination of solubility. [Link]

-

Hypha Discovery. (n.d.). Oxidised Degradation Products of APIs. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Pharma Innovation. (n.d.). API Stability. [Link]

-

Industrial Pharmacist. (2024). How to Predict API Stability and Degradation from Its Chemical Structure. [Link]

-

ACS Publications. (2021). Kinetic Modeling of API Oxidation: (1) The AIBN/H2O/CH3OH Radical “Soup”. [Link]

-

PubMed Central. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. [Link]

-

Scribd. (n.d.). Hydrolytic Test of Polymer Degradation. [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. drughunter.com [drughunter.com]

- 3. ijirss.com [ijirss.com]

- 4. industrialpharmacist.com [industrialpharmacist.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. alfa-chemclinix.com [alfa-chemclinix.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. API Stress Testing Studies - Protheragen [protheragen.ai]

- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 22. youtube.com [youtube.com]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to Investigating the Potential Biological Activity of 5-Methoxy-3-(3-methylphenyl)benzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Rationale for Investigation

In the landscape of small molecule drug discovery, the benzoic acid scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The specific biological profile of a benzoic acid derivative is dictated by the nature and position of its substituents, which modulate its physicochemical properties and interactions with biological targets.

This guide focuses on a novel chemical entity, 5-Methoxy-3-(3-methylphenyl)benzoic acid . To our knowledge, the biological activities of this specific compound have not yet been characterized in the public domain. However, an analysis of its structural motifs provides a compelling rationale for a systematic investigation into its therapeutic potential.

-

The Benzoic Acid Core: Provides a foundational structure with a history of biological relevance.[1][4]

-

The Methoxy Group (-OCH₃): The presence of methoxyphenyl moieties is common in biologically active compounds.[5] This group can influence hydrogen bonding, metabolic stability, and target affinity. Studies on methoxyphenol compounds have highlighted their potential as antioxidant and anti-inflammatory agents.[6][7]

-

The 3-Methylphenyl (m-tolyl) Group: The inclusion of a methyl group can have a profound impact on a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[8][9] It can enhance binding affinity through hydrophobic interactions, block metabolic degradation, and favorably alter the compound's conformation.[10]

Given these structural features, we hypothesize that this compound is a prime candidate for investigation in several key therapeutic areas. This document outlines a logical, multi-tiered experimental strategy to elucidate its potential biological activities, progressing from broad in vitro screening to targeted in vivo validation.

Section 1: Assessment of Anti-inflammatory Potential

Inflammation is a critical biological response that, when dysregulated, contributes to a multitude of chronic diseases.[11] Benzoic acid derivatives have previously been identified with anti-inflammatory properties.[1][2] The initial investigation will therefore focus on characterizing the anti-inflammatory profile of this compound.

In Vitro Evaluation of Anti-inflammatory Activity

The first step is to assess the compound's effect on key inflammatory mediators in a controlled cellular environment. Murine macrophage cell lines, such as RAW 264.7, are robust and well-validated models for this purpose, as they produce a strong inflammatory response when stimulated with bacterial lipopolysaccharide (LPS).[12][13]